molecular formula C14H10Cl2O3S B1614226 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-96-6

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1614226
CAS No.: 898778-96-6
M. Wt: 329.2 g/mol
InChI Key: PNPPGBBDDVWZOA-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dichlorobenzoyl group and a dioxolane ring attached to the thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via Friedel-Crafts acylation using 3,5-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxolane Ring: The dioxolane ring can be formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzoyl group can be reduced to the corresponding alcohol or amine.

    Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorobenzoyl group and dioxolane ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichlorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its chemical reactivity and biological activity.

    5-(1,3-Dioxolan-2-YL)thiophene: Lacks the dichlorobenzoyl group, which may influence its overall properties.

    2-(3,5-Dichlorobenzoyl)-thiophene derivatives: Various derivatives with different substituents on the thiophene ring or benzoyl group.

Uniqueness

2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the dichlorobenzoyl group and dioxolane ring attached to the thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPPGBBDDVWZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641972
Record name (3,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-96-6
Record name (3,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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